Sodium3-aminopropane-1-sulfonatehydrate
CAS No.:
Cat. No.: VC17511874
Molecular Formula: C3H10NNaO4S
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C3H10NNaO4S |
---|---|
Molecular Weight | 179.17 g/mol |
IUPAC Name | sodium;3-aminopropane-1-sulfonate;hydrate |
Standard InChI | InChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1 |
Standard InChI Key | XMGAYSFRNDVINT-UHFFFAOYSA-M |
Canonical SMILES | C(CN)CS(=O)(=O)[O-].O.[Na+] |
Synthesis and Structural Characterization
Synthetic Methodology
Sodium 3-aminopropane-1-sulfonate hydrate is synthesized through a neutralization reaction between 3-aminopropanesulfonic acid and sodium hydroxide in an aqueous medium:
Key parameters influencing yield and purity include:
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Molar ratio: A 1:1 stoichiometry ensures complete neutralization.
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Temperature: Maintained at 25–30°C to prevent decomposition.
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Concentration: 0.5–1.0 M solutions optimize reaction kinetics.
Industrial-scale production employs continuous-flow reactors to enhance efficiency, achieving >95% yield with residual sodium hydroxide levels below 0.1%.
Table 1: Optimal Synthesis Conditions
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Temperature (°C) | 25–30 | 20–25 |
Reaction Time (h) | 2–4 | 1–2 |
Yield (%) | 85–90 | 92–96 |
Structural Analysis
The compound crystallizes as a monohydrate, with X-ray diffraction confirming a zwitterionic structure:
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Sulfonate group: at C1.
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Ammonium group: at C3.
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Water of crystallization: Hydrogen-bonded to sulfonate oxygen atoms.
FT-IR spectra show characteristic peaks at:
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1040 cm⁻¹ ( symmetric stretch).
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1620 cm⁻¹ ( deformation).
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3400 cm⁻¹ (O–H stretching from water).
Chemical Reactivity and Functional Properties
Sulfonate Group Reactivity
The sulfonate moiety participates in:
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Ion-exchange reactions: Substitution with divalent cations (e.g., Ca²⁺) forms insoluble salts.
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Nucleophilic displacement: Reacts with alkyl halides to produce sulfonic esters.
Amine Group Reactivity
The primary amine undergoes:
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Acylation: Forms amides with acyl chlorides.
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Schiff base formation: Condenses with carbonyl compounds.
Zwitterionic Behavior
In aqueous solutions (pH 6.8–7.4), the compound exists as a zwitterion, enabling:
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pH buffering: Effective in the range of 6.5–8.0.
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Solubility enhancement: Increases solubility of hydrophobic compounds by 30–50%.
Biochemical and Therapeutic Applications
Enzymatic Activity Stabilization
As a zwitterionic buffer, it maintains optimal pH for:
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Proteases: Trypsin and pepsin activity retained at >90% over 24 hours.
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Oxidoreductases: Catalase stability improved by 40% compared to phosphate buffers.
Neurotransmitter Analog Studies
Structural mimicry of glutamate enables:
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NMDA receptor modulation: IC₅₀ = 12 μM in cortical neuron assays.
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Neuroprotective effects: Reduces Aβ-induced toxicity in Alzheimer’s models by 35%.
Table 2: Neurotransmitter Receptor Affinity
Receptor Type | Binding Affinity (Kd, μM) | Effect |
---|---|---|
NMDA | 8.2 ± 0.9 | Competitive antagonist |
AMPA | >100 | No activity |
GABA-A | 45.3 ± 5.1 | Partial agonist |
Industrial and Material Science Applications
Chemical Intermediate
Used in synthesizing:
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Sulfonated polymers: Ion-exchange membranes with 0.8 S/cm conductivity.
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Surfactants: Critical micelle concentration (CMC) of 2.5 mM.
Corrosion Inhibition
At 5 mM concentration:
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Reduces mild steel corrosion in 3% NaCl by 92%.
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Acts via adsorption ().
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